N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide

Catalog No.
S7482390
CAS No.
M.F
C11H22N2O4S
M. Wt
278.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-...

Product Name

N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide

IUPAC Name

N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

InChI

InChI=1S/C11H22N2O4S/c1-3-18(16,17)12-8-10(15)13-6-4-11(2,9-14)5-7-13/h12,14H,3-9H2,1-2H3

InChI Key

MHGMNNDOEWNOKK-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NCC(=O)N1CCC(CC1)(C)CO

Canonical SMILES

CCS(=O)(=O)NCC(=O)N1CCC(CC1)(C)CO
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide is a sulfonamide-based compound with the chemical formula C14H25N3O4S. It is commonly referred to as HOMopiperonyl-SA or HMSA. The compound was initially synthesized and used for studying the mechanism of enzyme inhibition. Later, it was found to possess various biological and chemical properties that make it useful in different fields of research.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide is a white crystalline powder with a molecular weight of 331.43 g/mol. It is soluble in water, ethanol, methanol, and other polar solvents. The compound has a melting point of 175-177 °C. Its pH is around 7-8 in aqueous solution. The compound has a high stability and does not undergo any significant degradation under normal laboratory conditions.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide can be synthesized by a multi-step process. The first step involves the synthesis of 4-(hydroxymethyl)-4-methylpiperidine, followed by the reaction of this compound with 2-bromo-2-ethylsulfonylacetamide. The product obtained from this reaction is then purified to obtain the final product. The compound can be characterized by various methods such as NMR, IR spectroscopy, and mass spectrometry.
Various analytical methods have been developed to detect and quantify N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide in different matrices. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), capillary electrophoresis (CE), and spectrophotometry are some of the methods commonly used for its analysis.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide has shown various biological properties that make it useful in different fields of research. It has been found to inhibit the activity of various enzymes, including metalloproteinases, carbonic anhydrase, and β-lactamases. The compound also possesses antitumor, antiangiogenic, antibacterial, and antiviral activities. Its unique mechanism of inhibition and biological activities make it a potential candidate for drug discovery and development.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide has been found to be safe and non-toxic in scientific experiments. No significant adverse effects have been reported in animal models or human trials. However, further studies are required to evaluate its chronic, sub-chronic, and reproductive toxicity.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide has been used in various scientific experiments. It has been utilized in the synthesis of various derivatives with improved biological properties. The compound has also been used as a probe for studying the mechanism of enzyme inhibition and for discovering new enzyme inhibitors. Moreover, its antitumor, antibacterial, and antiviral activities have been explored for developing novel therapeutic agents.
The current state of research on N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide is very promising. Researchers are exploring its various biological activities and synthesizing new derivatives for improving its efficacy and specificity. It is also being investigated for novel therapeutic applications in various diseases such as cancer, Alzheimer's disease, and infectious diseases.
N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide has potential implications in various fields of research and industry. Its unique mechanism of enzyme inhibition and biological activities make it a potential candidate for drug discovery and development. The compound can also be used in the synthesis of various derivatives with improved properties for different applications. Moreover, its antibacterial and antiviral activities mean that it can be used in various industries such as agriculture, food, and pharmaceuticals.
Despite the promising potential of N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide, there are still some limitations and future directions that require attention. The compound's low solubility in non-polar solvents and its limited bioavailability need to be addressed to develop more effective derivatives. Additionally, more studies are required to determine its safety profile and potential adverse effects in long-term studies. Further research is also needed to explore its therapeutic potential for various diseases and to optimize its formulations for clinical use.
Listed below are some of the future directions for N-[2-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-2-oxoethyl]ethanesulfonamide:
1. Synthesis of new derivatives with improved properties for different applications
2. Development of formulations with improved bioavailability
3. Exploration of its mechanism of enzyme inhibition and structure-activity relationships
4. Investigation of its potential therapeutic applications in various diseases
5. Evaluation of its safety profile in long-term studies
6. Development of analytical methods for its detection and quantification in different matrices
7. Exploration of its potential applications in various industries
8. Investigation of its interactions with other compounds for developing drug combinations
9. Optimization of its formulations for clinical use
10. Investigation of its potential applications in nanotechnology and biomaterials.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

278.13002836 g/mol

Monoisotopic Mass

278.13002836 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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